molecular formula C15H21BrN4OS2 B10951586 2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hexylacetamide

2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hexylacetamide

Cat. No.: B10951586
M. Wt: 417.4 g/mol
InChI Key: BNISQIQMEYIMTK-UHFFFAOYSA-N
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Description

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-HEXYLACETAMIDE is a complex organic compound featuring a triazole ring, a thienyl group, and a bromo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-HEXYLACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Hexylacetamide Moiety: This step involves the reaction of the intermediate compound with hexylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo substituent or the triazole ring, depending on the reagents used.

    Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced triazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-HEXYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-HEXYLACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and thienyl group are key structural features that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The bromo substituent may also play a role in enhancing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE
  • 2-{[4-ALLYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]ACETAMIDE

Uniqueness

2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-HEXYLACETAMIDE is unique due to the presence of the bromo substituent, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H21BrN4OS2

Molecular Weight

417.4 g/mol

IUPAC Name

2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-hexylacetamide

InChI

InChI=1S/C15H21BrN4OS2/c1-3-4-5-6-7-17-13(21)10-23-15-19-18-14(20(15)2)12-8-11(16)9-22-12/h8-9H,3-7,10H2,1-2H3,(H,17,21)

InChI Key

BNISQIQMEYIMTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)CSC1=NN=C(N1C)C2=CC(=CS2)Br

Origin of Product

United States

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